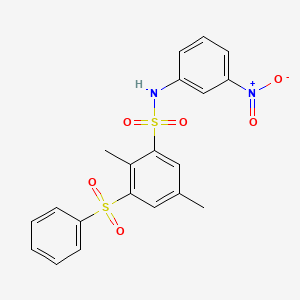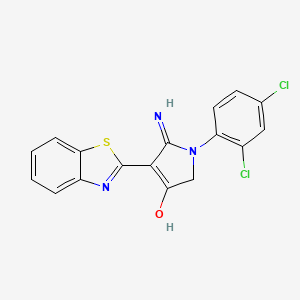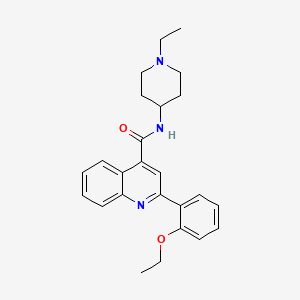![molecular formula C13H12FNO2 B6136646 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6136646.png)
2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione, also known as FCIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and drug development. FCIC is a derivative of cyclohexanedione and has a unique chemical structure that makes it a promising candidate for various research studies.
作用機序
The mechanism of action of 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and viruses. 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione has been found to inhibit the activity of enzymes such as topoisomerase II and reverse transcriptase, which are essential for the survival of cancer cells and viruses.
Biochemical and Physiological Effects:
2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell apoptosis, and suppression of tumor growth. 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione has also been found to exhibit antiviral activity by inhibiting the replication of viruses such as HIV and hepatitis B virus.
実験室実験の利点と制限
One of the main advantages of using 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione in lab experiments is its potent antitumor and antiviral activities. 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione has been found to exhibit these activities at relatively low concentrations, making it a promising candidate for drug development. However, one of the limitations of using 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione in lab experiments is its low solubility, which can make it difficult to dissolve in certain solvents.
将来の方向性
There are several future directions for research on 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione. One of the most promising directions is the development of new drugs based on the chemical structure of 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione. Researchers can also explore the potential of 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further research can be conducted to understand the mechanism of action of 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione and its potential side effects.
In conclusion, 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione is a promising compound with potential applications in various scientific fields. Its potent antitumor and antiviral activities make it a promising candidate for drug development, and further research is needed to explore its full potential.
合成法
The synthesis of 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione involves the reaction between 2-fluoroaniline and cyclohexane-1,3-dione in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione as a yellow solid.
科学的研究の応用
2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione is in the development of new drugs. 2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione has been found to exhibit potent antitumor and antiviral activities, making it a promising candidate for the development of anticancer and antiviral drugs.
特性
IUPAC Name |
2-[(2-fluorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c14-10-4-1-2-5-11(10)15-8-9-12(16)6-3-7-13(9)17/h1-2,4-5,8,16H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXSAINTPJCIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Fluorophenyl)amino]methylidene}cyclohexane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6136572.png)
![N-(3-chloro-4-methylphenyl)-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6136574.png)


![3-methyl-4-(3-propoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136593.png)
![1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6136597.png)
![2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B6136605.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136612.png)
![4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6136618.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6136630.png)

![2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136663.png)
![1-(3-methoxybenzyl)-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136671.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine](/img/structure/B6136676.png)